molecular formula C11H12N4OS B11865994 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one CAS No. 405921-19-9

6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B11865994
CAS No.: 405921-19-9
M. Wt: 248.31 g/mol
InChI Key: OCIYLWBDDSEMNP-UHFFFAOYSA-N
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Description

6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-aminobenzonitrile with ethylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino group and the triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole:

    2-aminophenyl-1,3,4-thiadiazole: Another compound with a similar amino group and heterocyclic ring structure.

Uniqueness

6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one is unique due to the presence of the ethylthio group, which can impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially useful in different applications.

Properties

CAS No.

405921-19-9

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-(2-aminophenyl)-3-ethylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4OS/c1-2-17-11-13-10(16)9(14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16)

InChI Key

OCIYLWBDDSEMNP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N

Origin of Product

United States

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